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Cat. No.: B079511 Get Quote

Introduction

5-Bromo-2-methylthiazole is a key heterocyclic building block in medicinal chemistry. The

thiazole ring is a "privileged scaffold" found in numerous FDA-approved drugs and biologically

active compounds, prized for its diverse pharmacological properties including anticancer,

antimicrobial, and anti-inflammatory activities.[1][2][3] The specific structure of 5-Bromo-2-
methylthiazole offers two strategic points for molecular elaboration: the 2-methyl group and

the 5-bromo substituent. The bromine atom at the 5-position is particularly valuable as it serves

as a versatile synthetic handle for introducing molecular diversity through various cross-

coupling reactions.[4] This allows for the systematic exploration of structure-activity

relationships (SAR) to optimize drug candidates.

Key Advantages in Drug Discovery:

Synthetic Tractability: The C-Br bond at the 5-position is highly amenable to palladium-

catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Sonogashira, and

Buchwald-Hartwig amination.[4][5] This enables the efficient formation of C-C, C-N, and C-O

bonds, facilitating the rapid synthesis of large compound libraries.

Pharmacophore Component: The 2-methylthiazole core is a recognized pharmacophore that

can engage in crucial binding interactions with biological targets.[1] Its derivatives have

shown potent inhibitory activity against various enzymes, such as protein kinases, which are

often dysregulated in diseases like cancer.[4]
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Modulation of Physicochemical Properties: Functionalization at the 5-position allows for the

fine-tuning of critical drug-like properties, including lipophilicity, solubility, metabolic stability,

and cell permeability, which are essential for developing effective therapeutic agents.[2]

Biological Activities of Derivatives
Derivatives synthesized from 5-Bromo-2-methylthiazole and related bromo-thiazole scaffolds

have demonstrated a wide array of biological activities. The ability to append various aryl,

heteroaryl, and alkyl groups at the 5-position has led to the discovery of potent agents across

multiple therapeutic areas.

Anticancer Activity: Many thiazole derivatives exhibit significant antiproliferative effects

against various cancer cell lines.[6][7] The mechanism often involves the inhibition of key

signaling pathways, such as those mediated by protein kinases or Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2).[4][8]

Antimicrobial Activity: The thiazole nucleus is a cornerstone of many antimicrobial agents.[9]

Derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, as well

as various fungal strains.[1][10] The lipophilic nature of substituents added at the 5-position

can enhance transport across microbial cell membranes.[2]

Anti-inflammatory Activity: Certain thiazole-based compounds have been identified as potent

anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

[3][11]

Quantitative Data Summary: Biological Activities of
Thiazole Derivatives
The following table summarizes the biological activity of representative compounds derived

from thiazole scaffolds, illustrating the therapeutic potential that can be explored using 5-
Bromo-2-methylthiazole as a starting material.
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Compound
Class/Derivativ
e

Target/Organis
m

Assay
Activity (IC50 /
MIC)

Reference

1-benzyl-5-

bromo-3-(2-(4-

arylthiazol-2-

yl)hydrazono)ind

olin-2-one (7d)

MCF-7 (Breast

Cancer)
Antiproliferative IC50: 2.93 µM [8]

1-benzyl-5-

bromo-3-(2-(4-

arylthiazol-2-

yl)hydrazono)ind

olin-2-one (7d)

VEGFR-2 Kinase Inhibition IC50: 0.503 µM [8]

5-methyl-7-

phenyl-3H-

thiazolo[4,5-

b]pyridin-2-one

(3g)

Pseudomonas

aeruginosa
Antibacterial MIC: 0.21 µM [10]

5-methyl-7-

phenyl-3H-

thiazolo[4,5-

b]pyridin-2-one

(3g)

Escherichia coli Antibacterial MIC: 0.21 µM [10]

5-Methylthiazole-

Thiazolidinone

Conjugate

COX-1
Enzyme

Inhibition

Superior to

Naproxen
[3]

5-bromo-2-aryl

benzimidazole

(22)

Urease
Enzyme

Inhibition
IC50: 8.15 µM [12]

Phenothiazine-

Based Thiazole

(3d)

HT29 (Colon

Cancer)
Cytotoxicity Good Activity [13]
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Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling

of 5-Bromo-2-methylthiazole with an arylboronic acid.[14]

Materials:

5-Bromo-2-methylthiazole (1.0 equiv.)

Arylboronic acid (1.2 equiv.)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.)

Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Schlenk flask

Inert gas (Argon or Nitrogen)

Ethyl acetate, water, brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a flame-dried Schlenk flask, add 5-Bromo-2-methylthiazole (1.0 mmol), the arylboronic

acid (1.2 mmol), and the base (2.0 mmol).

Add the palladium catalyst (0.05 mmol) to the flask.

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[15]
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Stir the reaction mixture at 85-95 °C.[15]

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion (typically 2-24 hours), cool the mixture to room temperature.[14]

Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.[14]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-

2-methylthiazole.[14]

Suzuki-Miyaura Coupling Workflow

Reaction Setup
Reaction & Workup Purification

1. Add Reactants:
- 5-Bromo-2-methylthiazole

- Arylboronic Acid
- Base (K₂CO₃)

2. Add Catalyst:
- Pd(PPh₃)₄

3. Purge with
Inert Gas (Ar)

4. Add Degassed
Solvent

5. Heat Mixture
(85-95 °C)

6. Aqueous Workup
(EtOAc, H₂O, Brine)

7. Column
Chromatography

Final Product:
5-Aryl-2-methylthiazole

Click to download full resolution via product page

A generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: In Vitro Antibacterial Susceptibility Testing
(MIC Assay)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration

(MIC) of a synthesized compound against a bacterial strain.[4]

Materials:

Synthesized 5-aryl-2-methylthiazole derivative
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Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB) or other appropriate growth medium

96-well microtiter plates

Positive control antibiotic (e.g., Ciprofloxacin)

Dimethyl sulfoxide (DMSO)

Bacterial inoculum standardized to 0.5 McFarland turbidity

Incubator (37°C)

Procedure:

Prepare a stock solution of the test compound in DMSO.

Perform a serial two-fold dilution of the compound in the 96-well plate using the appropriate

growth medium to achieve a range of concentrations.

Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute

this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL

in each well.

Inoculate each well (containing the serially diluted compound) with the bacterial suspension.

[4]

Include a positive control (wells with a standard antibiotic), a negative/growth control (wells

with bacteria and medium but no compound), and a sterility control (wells with medium only).

[4]

Incubate the plates at 37°C for 18-24 hours.

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration

of the compound that completely inhibits visible bacterial growth.[4]
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Biological Screening Workflow (MIC Assay)

Synthesized
Compound

1. Prepare Stock Solution
& Serial Dilutions
in 96-well plate

3. Inoculate Wells
with Bacteria

2. Prepare Standardized
Bacterial Inoculum

(0.5 McFarland)

4. Incubate Plate
(37°C, 18-24h)

5. Read Results
(Visual Inspection)

Determine MIC Value

Click to download full resolution via product page

Workflow for determining Minimum Inhibitory Concentration (MIC).

Representative Signaling Pathway
Derivatives of the 2-aminothiazole scaffold, structurally related to 2-methylthiazole, are known

to function as potent kinase inhibitors.[4] Kinases are crucial enzymes in cell signaling

pathways that are often hyperactivated in cancer. The diagram below illustrates a simplified,

representative pathway where a thiazole-based inhibitor blocks a kinase, thereby preventing

downstream signaling that leads to cell proliferation.
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Representative Kinase Inhibition Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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